(24E)-3alpha,7alpha-Dihydroxy-5beta-cholest-24-en-26-oyl-CoA

peroxisomal β-oxidation enoyl-CoA hydratase chenodeoxycholic acid biosynthesis

(24E)-3alpha,7alpha-Dihydroxy-5beta-cholest-24-en-26-oyl-CoA (molecular formula C48H78N7O19P3S, average molecular weight 1182.16) is a steroidal acyl-CoA thioester that results from the formal condensation of coenzyme A with the carboxy group of (24E)-3α,7α-dihydroxy-5β-cholest-24-en-26-oic acid. This compound functions as the α,β-unsaturated intermediate in the peroxisomal β-oxidation pathway of chenodeoxycholic acid biosynthesis, positioned immediately downstream of the acyl-CoA oxidase–catalyzed dehydrogenation of (25S)-3α,7α-dihydroxy-5β-cholestanoyl-CoA.

Molecular Formula C48H78N7O19P3S
Molecular Weight 1182.2 g/mol
Cat. No. B15548986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(24E)-3alpha,7alpha-Dihydroxy-5beta-cholest-24-en-26-oyl-CoA
Molecular FormulaC48H78N7O19P3S
Molecular Weight1182.2 g/mol
Structural Identifiers
InChIInChI=1S/C48H78N7O19P3S/c1-26(30-10-11-31-36-32(13-16-48(30,31)6)47(5)15-12-29(56)20-28(47)21-33(36)57)8-7-9-27(2)45(62)78-19-18-50-35(58)14-17-51-43(61)40(60)46(3,4)23-71-77(68,69)74-76(66,67)70-22-34-39(73-75(63,64)65)38(59)44(72-34)55-25-54-37-41(49)52-24-53-42(37)55/h9,24-26,28-34,36,38-40,44,56-57,59-60H,7-8,10-23H2,1-6H3,(H,50,58)(H,51,61)(H,66,67)(H,68,69)(H2,49,52,53)(H2,63,64,65)/b27-9+/t26-,28+,29-,30-,31+,32+,33-,34-,36+,38-,39-,40+,44-,47+,48-/m1/s1
InChIKeySEBZZAWTQNNGPK-RDYMGNODSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement Guide: (24E)-3alpha,7alpha-Dihydroxy-5beta-cholest-24-en-26-oyl-CoA as a Defined Steroidal Acyl-CoA Intermediate


(24E)-3alpha,7alpha-Dihydroxy-5beta-cholest-24-en-26-oyl-CoA (molecular formula C48H78N7O19P3S, average molecular weight 1182.16) is a steroidal acyl-CoA thioester that results from the formal condensation of coenzyme A with the carboxy group of (24E)-3α,7α-dihydroxy-5β-cholest-24-en-26-oic acid [1]. This compound functions as the α,β-unsaturated intermediate in the peroxisomal β-oxidation pathway of chenodeoxycholic acid biosynthesis, positioned immediately downstream of the acyl-CoA oxidase–catalyzed dehydrogenation of (25S)-3α,7α-dihydroxy-5β-cholestanoyl-CoA [2]. Its structural definition includes a 24E double bond that confers distinct stereochemical properties relative to saturated C27-CoA esters and trihydroxy analogs [3].

Why Generic Substitution of (24E)-3alpha,7alpha-Dihydroxy-5beta-cholest-24-en-26-oyl-CoA Fails: Steric, Electronic, and Enzymatic Differentiation


Generic substitution among C27-bile acid CoA esters is precluded by divergent stereospecificity requirements across the peroxisomal β-oxidation enzyme cascade. The target compound bears a 24E double bond that distinguishes it from saturated (25R/S)-DHCA-CoA precursors and from 24-oxo derivatives; this unsaturation governs enzyme recognition in the hydration step catalyzed by D-bifunctional protein (DBP) versus L-bifunctional protein (LBP) [1]. Furthermore, the 3α,7α-dihydroxy pattern (chenodeoxycholic acid lineage) differs from the 3α,7α,12α-trihydroxy pattern (cholic acid lineage), resulting in differential substrate affinity and turnover kinetics across acyl-CoA oxidase, enoyl-CoA hydratase, and thiolase isozymes [2]. The C27 chain length is also critical—truncated C24-CoA analogs do not recapitulate the peroxisomal import and β-oxidation behavior of the full C27 intermediate [3].

Quantitative Differentiation Evidence: (24E)-3alpha,7alpha-Dihydroxy-5beta-cholest-24-en-26-oyl-CoA Versus Comparator Compounds


Hydration Stereospecificity: D-Bifunctional Protein Versus L-Bifunctional Protein Substrate Discrimination

(24E)-3alpha,7alpha-Dihydroxy-5beta-cholest-24-en-26-oyl-CoA (24E-DHCA-CoA) is hydrated exclusively by D-bifunctional protein (DBP) to yield (24R,25R)-3α,7α,24-trihydroxy-5β-cholestanoyl-CoA, whereas L-bifunctional protein (LBP) shows no detectable hydration activity toward this substrate [1]. In contrast, the trihydroxy analog (24E-THCA-CoA) undergoes hydration by both DBP and LBP, producing a mixture of four 24-hydroxy stereoisomers. The dihydroxy compound thus provides a clean, stereochemically defined product for assays requiring unambiguous pathway resolution [2].

peroxisomal β-oxidation enoyl-CoA hydratase chenodeoxycholic acid biosynthesis

Chromatographic Resolution: HPLC Retention Differentiation from Saturated and Trihydroxy CoA Esters

The 24E-DHCA-CoA compound exhibits distinct chromatographic retention behavior relative to its saturated precursor (25S)-DHCA-CoA and the trihydroxy analog (24E-THCA-CoA) under optimized reversed-phase HPLC conditions. A linear gradient of methanol/acetonitrile/sodium acetate buffer (pH 5) on a C18 column achieves baseline separation of 24E-DHCA-CoA from (25S)-DHCA-CoA and from 24E-THCA-CoA, enabling direct quantification of each species without derivatization [1]. The method established a retention time of approximately 18.2 min for 24E-DHCA-CoA under these conditions, with resolution (Rs) exceeding 1.5 from adjacent peaks [2].

analytical method development HPLC separation C27-CoA ester quantification

Thiolytic Cleavage Pathway Positioning: Distinguishing Dihydroxy from Trihydroxy C27-CoA Esters in Chenodeoxycholic Acid Production

(24E)-3alpha,7alpha-Dihydroxy-5beta-cholest-24-en-26-oyl-CoA serves as the committed intermediate in the chenodeoxycholic acid (CDCA) branch of bile acid biosynthesis, undergoing conversion by D-bifunctional protein to its 24-oxo form prior to thiolytic cleavage to CDCA [1]. In contrast, the trihydroxy analog (24E-THCA-CoA) feeds the cholic acid branch. Gas chromatography-mass spectrometry analysis of bifunctional protein reaction products confirmed that 24E-DHCA-CoA yields 24-oxo-27-nor-cholestane derivatives specific to the CDCA pathway, whereas 24E-THCA-CoA yields the corresponding trihydroxy derivatives [2].

chenodeoxycholic acid biosynthesis SCPx thiolase peroxisomal thiolase 2

C27 Chain Length Requirement: Functional Divergence from C24-CoA Esters in Peroxisomal Import

The C27 chain length of (24E)-DHCA-CoA is essential for recognition by the peroxisomal β-oxidation machinery. C24-CoA esters (e.g., choloyl-CoA, chenodeoxycholoyl-CoA) are the terminal products of β-oxidation and are substrates for conjugation (BAAT-mediated), not β-oxidation. C27-CoA esters, including 24E-DHCA-CoA, undergo peroxisomal import and progressive chain shortening via acyl-CoA oxidase, bifunctional protein, and thiolase activities [1]. Substitution with a C24-CoA analog would bypass the entire β-oxidation cascade, rendering experiments on peroxisomal side-chain cleavage uninterpretable [2].

peroxisomal import C27 vs C24 substrate specificity bile acid CoA ligase

Validated Research Applications for (24E)-3alpha,7alpha-Dihydroxy-5beta-cholest-24-en-26-oyl-CoA


D-Bifunctional Protein (DBP) Enzymatic Activity Assays Requiring Unambiguous Single-Product Formation

This compound is the substrate of choice for assaying DBP enoyl-CoA hydratase activity in the chenodeoxycholic acid pathway. Unlike 24E-THCA-CoA, which produces a stereoisomer mixture, 24E-DHCA-CoA yields a single hydrated product ((24R,25R)-3α,7α,24-trihydroxy-5β-cholestanoyl-CoA) when incubated with rat liver peroxisomal DBP preparations, enabling precise kinetic measurements without the need for stereoisomer deconvolution [1].

Analytical Reference Standard for C27-CoA Ester HPLC-MS/MS Method Development and Validation

Authentic 24E-DHCA-CoA serves as a calibration standard for quantifying unsaturated intermediates in peroxisomal β-oxidation. The established HPLC method using methanol/acetonitrile/sodium acetate buffer (pH 5) on C18 columns achieves baseline resolution from saturated DHCA-CoA and trihydroxy analogs, with detection sensitivity suitable for monitoring enzyme reaction progress in peroxisomal fraction assays [1].

Pathway-Specific Investigation of Chenodeoxycholic Acid Biosynthesis and Peroxisomal Disorders

For studies examining defects in CDCA biosynthesis—such as DBP deficiency or SCPx thiolase deficiency—24E-DHCA-CoA is the correct substrate to assess pathway integrity. Its conversion to CDCA via the sequential actions of DBP and SCPx thiolase has been validated by GC-MS product analysis, confirming the formation of 24-oxo-27-nor-cholestane derivatives that are distinct from those arising from the cholic acid pathway [2].

Stereospecificity Studies of Acyl-CoA Oxidase and Downstream β-Oxidation Enzymes

The 24E stereochemistry of this compound is critical for evaluating the stereospecificity of enoyl-CoA hydratases (DBP vs LBP) and thiolases. The compound enables direct comparison with (25S)-DHCA-CoA to determine the stereochemical course of the acyl-CoA oxidase–catalyzed dehydrogenation step and subsequent hydration, a key mechanistic question in bile acid biochemistry [3].

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